2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid
Description
The benzoxazole (B165842) nucleus, a bicyclic system composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged scaffold in medicinal chemistry. nih.govjocpr.com Its derivatives are known to exhibit a wide spectrum of biological activities, making them a focal point for drug discovery and development. The significance of 2-(Benzo[d]oxazol-7-yl)-2-oxoacetic acid lies in the unique combination of this established pharmacophore with a reactive 2-oxoacetic acid functional group, positioned at the less common 7-position of the benzoxazole ring. This specific arrangement suggests potential for novel chemical reactivity and biological interactions.
The chemistry of heterocyclic compounds began to flourish in the mid-19th century, with benzoxazole itself first being reported in the late 1800s. Since then, the benzoxazole scaffold has become recognized as a core structure in numerous biologically active compounds. jocpr.com These heterocyclic systems are integral to a vast number of pharmaceuticals, underscoring their importance in medicinal chemistry. globalresearchonline.net
Initially explored for their utility as dyes and optical brighteners, the medicinal potential of benzoxazole derivatives soon became apparent. Researchers have identified a broad array of pharmacological activities associated with this class, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.netnih.govresearchgate.net Marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen, feature the benzoxazole core, cementing its therapeutic relevance. nih.gov The evolution of synthetic methodologies has been crucial, with modern techniques allowing for the efficient construction of complex benzoxazole derivatives from precursors like 2-aminophenol (B121084) and various coupling partners. rsc.orgmdpi.comorganic-chemistry.org
The benzoxazole structure is an aromatic, bicyclic, and planar molecule with the chemical formula C₇H₅NO. globalresearchonline.net Its aromaticity confers relative stability, yet the heterocyclic ring contains reactive sites that permit functionalization, allowing chemists to modify the core structure to tune its properties. jocpr.com
From a chemical biology perspective, the benzoxazole moiety is sometimes considered a bioisostere of naturally occurring nucleic acid bases, such as adenine (B156593) and guanine. This structural mimicry can enable these molecules to interact with biological macromolecules like enzymes and nucleic acids. jocpr.com For instance, certain benzoxazole derivatives are known to act as topoisomerase inhibitors or kinase inhibitors by interacting with the active sites of these enzymes. researchgate.netmdpi.com The specific placement and nature of substituents on the benzoxazole ring are critical in defining the compound's biological target and potency. jocpr.com
The 2-oxoacetic acid group, also known as the glyoxylic acid or α-keto acid moiety, is a highly versatile functional group in organic synthesis. It is characterized by the presence of both a ketone and a carboxylic acid, a bifunctionality that allows for a diverse range of chemical transformations.
This moiety can serve as a versatile building block for constructing more complex molecules, particularly various heterocycles. mdpi.com In synthetic reactions, 2-oxoacetic acids can act as acylating agents. A key advantage of using them is that they can undergo decarboxylation, releasing carbon dioxide as the only byproduct, which aligns with the principles of green chemistry. Their reactivity has been harnessed to form new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, making them valuable reagents for medicinal chemists.
While substitutions at the 2-, 5-, and 6-positions of the benzoxazole ring are widely studied, the 7-position has received comparatively less attention, making it an area of interest for exploring novel structure-activity relationships. The placement of a substituent at the 7-position can significantly influence the molecule's electronic properties and steric profile, which in turn affects its reactivity and how it is recognized by biological targets.
For example, research on a compound identified as 5-chloro-7-(2-chlorobenzoyl)-3-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[d]oxazol-2(3H)-one highlighted that the specific structural elements, including the substituent at the 7-position, are crucial for its biological effects. najah.edu Similarly, 2-phenylbenzo[d]oxazole-7-carboxamide derivatives have been investigated as potential inhibitors of Staphylococcus aureus sortase A, an enzyme involved in bacterial virulence. mdpi.com These examples suggest that the 7-position is a synthetically accessible and biologically relevant site for modification. The introduction of a 2-oxoacetic acid group at this position on the benzoxazole ring would create a novel compound with a distinct three-dimensional shape and chemical reactivity profile, offering a unique scaffold for investigation in organic synthesis and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5NO4 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-7-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H5NO4/c11-7(9(12)13)5-2-1-3-6-8(5)14-4-10-6/h1-4H,(H,12,13) |
InChI Key |
FRYHRJIVRAGOBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CO2)C(=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzo D Oxazol 7 Yl 2 Oxoaceticacid
Precursors and Starting Materials for Benzoxazole (B165842) Core Construction
The foundational step in synthesizing the target molecule is the assembly of the benzoxazole core. This typically begins with appropriately substituted benzene (B151609) derivatives that can be elaborated into the key intermediate: a 7-substituted benzo[d]oxazole.
The construction of a benzoxazole substituted at the 7-position necessitates a precursor that carries the substituent at the corresponding position. The most common and direct precursors are ortho-aminophenol derivatives.
The key starting material for a 7-substituted benzoxazole is a 2-amino-3-substituted phenol (B47542). The synthesis of this intermediate is a critical step. A common approach begins with a commercially available substituted phenol, which undergoes nitration. The directing effects of the hydroxyl group typically guide the nitro group to the ortho and para positions. Strategic selection of starting materials and blocking groups may be necessary to achieve the desired 2-nitro-3-substituted phenol. Subsequent reduction of the nitro group, often using standard conditions such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl), yields the desired 2-amino-3-substituted phenol.
An alternative strategy involves the use of ortho-arylmethylbenzyl azide (B81097) derivatives which can be prepared from starting materials like 2-formylphenyl boronic acid and a substituted benzyl (B1604629) bromide via Suzuki cross-coupling. nih.gov These precursors can then be used to construct more complex heterocyclic systems.
Once the 2-amino-3-substituted phenol is obtained, the benzoxazole ring is formed via a cyclization reaction. This involves reacting the aminophenol with a one-carbon synthon that will become the C-2 atom of the heterocycle. A variety of reagents and conditions have been developed for this transformation, offering versatility and applicability to a range of substrates. nih.gov
Common methods include:
Condensation with Carboxylic Acids: This is a traditional and widely used method where the aminophenol is heated with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under high temperatures. ijpbs.comrsc.org
Reaction with Aldehydes: The aminophenol can be condensed with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzoxazole. ijpbs.comrsc.org Various oxidizing agents, including manganese(III) acetate (B1210297) or lead tetraacetate, can be employed. ijpbs.com
Reaction with Orthoesters: Functionalized orthoesters can react with ortho-substituted anilines to efficiently produce benzoxazole derivatives. organic-chemistry.org
Amide-based Methods: Tertiary amides, activated by reagents like triflic anhydride (B1165640) (Tf₂O), can react with 2-aminophenols in a cascade reaction involving nucleophilic addition, intramolecular cyclization, and elimination to form 2-substituted benzoxazoles. nih.gov
The choice of method often depends on the desired substituent at the C-2 position and the compatibility of other functional groups on the aminophenol precursor. The table below summarizes various catalytic systems used for the synthesis of 2-substituted benzoxazoles from 2-aminophenols.
| Reactant | Catalyst/Reagent | Solvent/Conditions | Reference |
|---|---|---|---|
| Aromatic Aldehydes | Polyphosphoric acid (PPA) | 145-150 °C, 3-6 h | rsc.org |
| Aromatic Aldehydes | TiO₂–ZrO₂ | Acetonitrile, 60 °C, 15-25 min | rsc.org |
| Tertiary Amides | Tf₂O, 2-Fluoropyridine | Not specified | nih.gov |
| Orthoesters | BF₃OEt₂ | Room Temperature | ijpbs.com |
| Aryl/Vinyl Bromides | Palladium Catalyst (for aminocarbonylation) | Acid-mediated ring closure | organic-chemistry.org |
With the 7-substituted benzoxazole core in hand, the next stage is the installation of the 2-oxoacetic acid group (an α-keto acid) at the C-2 position. This can be achieved through direct C-H functionalization or by the conversion of a pre-installed functional group.
Directly introducing the α-keto acid moiety or a suitable precursor onto the C-2 position of the benzoxazole ring is an efficient strategy. The C-2 proton of benzoxazoles is acidic, which facilitates its functionalization.
Friedel-Crafts Acylation: A classic approach for forming α-keto esters is the Friedel-Crafts acylation of an aromatic or heteroaromatic ring with an oxalyl chloride derivative, such as ethyl oxalyl chloride. mdpi.com In the context of 2-(benzo[d]oxazol-7-yl)-2-oxoacetic acid synthesis, the 7-substituted benzoxazole intermediate could be acylated with ethyl oxalyl chloride in the presence of a Lewis acid catalyst. This would yield the corresponding ethyl 2-(benzo[d]oxazol-7-yl)-2-oxoacetate, which can then be hydrolyzed to the final carboxylic acid product. This direct electrophilic acylation has been demonstrated for other 1,3-azoles. chim.it
Direct C-H Arylation/Acylation: Modern cross-coupling techniques allow for the direct functionalization of C-H bonds. Palladium-catalyzed protocols have been developed for the C-2 arylation of benzoxazoles using arylsulfonyl hydrazides as the aryl source. polyu.edu.hklookchem.com While not a direct route to the keto acid, related palladium-catalyzed carbonylation reactions could potentially be adapted. A transition-metal-free direct C-2 aroylation of benzoxazoles with acid chlorides has also been reported, which could be a viable pathway if a suitable acid chloride precursor for the oxoacetic acid moiety is used. organic-chemistry.org
Carboxylation with CO₂: Copper-catalyzed carboxylation reactions of benzoxazole derivatives using carbon dioxide (CO₂) as a C1 source have been developed. researchgate.net While this typically installs a simple carboxylic acid group, modifications of this methodology could potentially lead to the desired α-keto acid structure.
An alternative to direct installation is the synthesis of a 7-substituted benzoxazole bearing a different functional group at C-2, which is then chemically transformed into the α-keto acid. solubilityofthings.comimperial.ac.uk This approach offers flexibility and access to a wider range of reaction conditions.
Common strategies for synthesizing α-keto acids via functional group interconversion include:
Oxidation of α-Hydroxy Acids or Esters: If a 2-(hydroxyacetyl)benzoxazole derivative could be synthesized, a chemoselective oxidation using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen could yield the target α-keto acid. organic-chemistry.org
Oxidation of Methyl Ketones: A widely used method for preparing α-keto acids is the oxidation of the corresponding methyl ketone. mdpi.com A 2-acetyl-7-substituted-benzoxazole could be synthesized and subsequently oxidized. Reagents such as selenium dioxide (SeO₂) are classic choices for this transformation. mdpi.com
Oxidation of Alkenes or Alkynes: An alkene or alkyne precursor at the C-2 position can be oxidatively cleaved to produce the α-keto acid. For instance, a 2-vinyl-7-substituted-benzoxazole could be subjected to ozonolysis, or a 2-ethynyl-7-substituted-benzoxazole could undergo oxidation with reagents like potassium permanganate. mdpi.com
The table below outlines several precursor functional groups and the types of reactions used to convert them into α-keto acids or their ester derivatives.
| Precursor Functional Group at C-2 | Reaction Type | Typical Reagent(s) | Reference |
|---|---|---|---|
| Methyl Ketone (e.g., Acetyl group) | Oxidation | Selenium Dioxide (SeO₂), Copper(II) bromide | mdpi.com |
| α-Hydroxy Acid/Ester | Oxidation | 2-Azaadamantane N-oxyl (AZADO), O₂ | organic-chemistry.org |
| Terminal Alkyne | Oxidative Diketonization | Copper Catalyst, O₂ | organic-chemistry.org |
| Alkene | Oxidation | Iron Nanocomposite, TBHP | organic-chemistry.orgorganic-chemistry.org |
Introduction of the 2-Oxoacetic Acid Moiety at the C-2 Position
Advanced Synthetic Routes and Novel Methodologies
Modern synthetic chemistry offers several powerful approaches for the assembly of highly functionalized benzoxazoles. These routes often leverage catalysis to achieve transformations that are difficult or inefficient using classical methods.
Transition-metal catalysis has become an indispensable tool for the C-H functionalization of heterocyclic compounds, including benzoxazoles. nih.gov This strategy allows for the direct formation of carbon-carbon and carbon-heteroatom bonds on the benzoxazole core, bypassing the need for pre-functionalized starting materials. mdpi.comnih.gov The C2 position of benzoxazoles is often the most reactive site for functionalization. nih.gov However, methods are being developed to target other positions on the fused benzene ring. nitrkl.ac.in
Palladium (Pd) and Copper (Cu) are the most extensively used metals for these transformations. mdpi.com For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce various functional groups. Willis and coworkers reported a Pd-catalyzed direct functionalization of benzoxazoles with alkenyl iodides. mdpi.com Similarly, copper-catalyzed reactions have been developed for the synthesis of benzoxazoles through regioselective C-H functionalization and C-O bond formation, often using air as a sustainable oxidant. acs.org
A key challenge is achieving regioselectivity, particularly for functionalization at the C7 position required for the target compound. Research has shown that directing groups can be installed on the benzoxazole scaffold to guide the metal catalyst to a specific C-H bond. nitrkl.ac.inacs.org For the synthesis of 2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid, a hypothetical route could involve a directed C7-acylation or a related coupling reaction, followed by oxidation of the introduced side chain.
Table 1: Examples of Transition-Metal Catalyzed Functionalization of Azoles
| Catalyst System | Coupling Partner | Reaction Type | Reference |
|---|---|---|---|
| [Pd(dppf)Cl₂·CH₂Cl₂], PPh₃, Ag₂CO₃ | Alkenyl iodides | Direct Alkenylation | Willis et al., 2012 mdpi.com |
| Pd/Cu | Alkenyl bromides | Direct Alkenylation | Unknown mdpi.com |
| Copper(II) | N-Acylhydrazones | C-H Functionalization/C-O Bond Formation | Unknown acs.org |
| Palladium | Alkenyl phosphates | Direct Alkenylation | Ackermann et al., 2010 mdpi.com |
The synthesis of the α-keto acid moiety often requires selective oxidation methods. Organocatalysis and biocatalysis present green and efficient alternatives to traditional metal-based oxidation. mdpi.com
Organocatalytic approaches utilize small, metal-free organic molecules to catalyze reactions. For the synthesis of α-keto acids, nitroxyl (B88944) radical catalysts like 2-azaadamantane N-oxyl (AZADO) have been used for the chemoselective oxidation of α-hydroxy acids, using molecular oxygen as a benign co-oxidant. organic-chemistry.org Another strategy involves the combination of photocatalysis and organocatalysis to oxidize α-aryl halogen derivatives to the corresponding carbonyl compounds under sunlight and air. organic-chemistry.org These methods avoid the use of toxic heavy metals and often proceed under mild conditions.
Biocatalytic synthesis employs enzymes or whole microorganisms to perform chemical transformations with high specificity and enantioselectivity. nih.gov This approach is increasingly attractive for producing α-keto acids. mdpi.com L-amino acids are common starting materials, which can be converted into α-keto acids by enzymes like L-glutamate oxidase. mdpi.com Engineered microorganisms, such as Escherichia coli or Corynebacterium glutamicum, can be designed to produce α-keto acids from renewable feedstocks like glucose. mdpi.com The α-oxoamine synthase (AOS) family of enzymes, for example, can catalyze the stereospecific formation of α-amino ketones from α-amino acids, which are closely related precursors to α-keto acids. nih.gov These biological methods align with the principles of green chemistry by operating under mild aqueous conditions. mdpi.com
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. rsc.org This approach is particularly valuable for building complex heterocyclic scaffolds like benzoxazole in a convergent and atom-economical manner. rsc.orgrsc.org
A common MCR for benzoxazole synthesis involves the condensation of a 2-aminophenol (B121084) derivative, an aldehyde, and a third component under catalytic conditions. organic-chemistry.org Copper complexes, for instance, have been shown to effectively catalyze the synthesis of a wide range of substituted benzoxazoles under mild conditions. rsc.orgrsc.org The mechanism often involves the in-situ formation of an imine intermediate from the aldehyde and the 2-aminophenol, followed by an oxidative cyclization to form the benzoxazole ring. rsc.org The use of an MCR could potentially allow for the direct assembly of a benzoxazole precursor already bearing a functional group at the C7-position, streamlining the synthesis of the target compound.
Table 2: Examples of Multi-component Synthesis of Benzoxazole Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| 2-Aminophenol | Aldehyde | Copper Complexes | Radical pathway via H-atom abstraction | Unknown rsc.orgrsc.org |
| Aryl Halide | Amino alcohol | Palladium | Domino aminocarbonylation and cyclization | Unknown organic-chemistry.org |
| 2-Aminophenol | Aldehyde | Samarium triflate | Reusable catalyst in aqueous medium | Gorepatil et al. organic-chemistry.org |
| 2-Aminophenol | β-Diketone | Brønsted acid and CuI | Cyclization with diketones | Unknown organic-chemistry.org |
Optimization of Reaction Conditions and Yields for Target Compound Synthesis
Optimizing reaction conditions is a critical step in developing a robust and scalable synthesis for a target compound. This process involves systematically varying parameters such as catalyst, solvent, temperature, and reaction time to maximize product yield and purity while minimizing side reactions. nih.govresearchgate.net
For the synthesis of benzoxazoles, catalyst screening is a common starting point. A variety of catalysts, including Brønsted acids, Lewis acids, and transition metals, have been investigated. acs.orgnih.gov For example, in the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols, triflic anhydride (Tf₂O) in the presence of 2-Fluoropyridine was found to be effective. nih.gov The choice of solvent can also have a significant impact, with dichloromethane (B109758) (DCM) providing the best results in that particular study. nih.gov
Temperature is another crucial variable. While some reactions require high temperatures to proceed, others can be optimized to run at room temperature, which is often more energy-efficient and can prevent the degradation of sensitive functional groups. nih.govresearchgate.net The amount of catalyst used is also optimized to find a balance between reaction efficiency and cost. acs.org The table below illustrates a typical optimization process for the synthesis of a benzoxazole derivative, showing how changes in reaction conditions affect the final product yield.
Table 3: Optimization of Reaction Conditions for a Generic Benzoxazole Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Samarium(III) triflate (10) | EtOH–H₂O | 50 | 2 | 92 | acs.org |
| 2 | NiFe₂–xEuxO₄ (6) | Water | Reflux | 0.83 | 86 | acs.org |
| 3 | TiO₂@ZrO₂ (10) | Acetonitrile | 60 | 0.25 | 91 | acs.org |
| 4 | Hf-MOF (1) | Solvent-free | 140 | 6 | 95 | acs.org |
| 5 | BAIL gel (1) | Solvent-free | 130 | 5 | 98 | acs.orgnih.gov |
Reactivity and Chemical Transformations of 2 Benzo D Oxazol 7 Yl 2 Oxoaceticacid
Reactions Involving the Alpha-Keto Acid Moiety
The alpha-keto acid functional group is characterized by a carboxylic acid directly attached to a ketone. This arrangement leads to a rich and varied reactivity profile, allowing for transformations at both the carboxyl and keto groups.
Decarboxylation Pathways of Alpha-Keto Acids
Alpha-keto acids are known to undergo decarboxylation, which is the removal of the carboxyl group and the release of carbon dioxide. This reaction is often facilitated by heat. The process can be particularly efficient in the case of α-keto acids, which can lead to the formation of an aldehyde. In some synthetic methodologies, the decarboxylation of α-keto acids is a key step in forming new carbon-carbon or carbon-heteroatom bonds. For instance, the decarboxylative cross-coupling of α-keto acids has been developed as a strategy to introduce a carbonyl group into various organic molecules. researchgate.net It has been noted that α-keto acids can be labile and may easily release CO2 under oxidative conditions. organic-chemistry.org
Reductions to Alpha-Hydroxy Acids
The ketone and carboxylic acid functionalities of the alpha-keto acid moiety can be selectively reduced. A significant transformation is the reduction of the alpha-keto group to an alpha-hydroxy acid. This conversion is of interest as alpha-hydroxy acids are prevalent in many biologically active molecules. Various reducing agents can be employed to achieve this transformation, with the choice of reagent determining the selectivity of the reduction.
| Reaction | Reagent/Conditions | Product |
| Reduction of α-keto acid | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4), Catalytic hydrogenation | 2-(Benzo[d]oxazol-7-yl)-2-hydroxyacetic acid |
Derivatization of the Carboxylic Acid (e.g., Esterification, Amidation)
The carboxylic acid group of 2-(Benzo[d]oxazol-7-yl)-2-oxoacetic acid can readily undergo derivatization reactions common to carboxylic acids, such as esterification and amidation. acs.org
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted into its corresponding ester. This reaction is typically reversible and driven to completion by removing water.
Amidation: Reaction with an amine, often in the presence of a coupling agent, will yield an amide. This is a fundamental transformation in the synthesis of many pharmaceuticals and complex organic molecules. rsc.org The synthesis of α-ketoamides from α-keto acids is a known transformation. organic-chemistry.org
| Derivative | Reactant | General Product Structure |
| Ester | Alcohol (R'-OH) | 2-(Benzo[d]oxazol-7-yl)-2-oxoacetate ester |
| Amide | Amine (R'R''NH) | 2-(Benzo[d]oxazol-7-yl)-2-oxoacetamide |
Reactions of the Ketone Carbonyl Group (e.g., Condensations, Nucleophilic Additions)
The ketone carbonyl group within the alpha-keto acid moiety is susceptible to nucleophilic attack. This allows for a variety of addition and condensation reactions.
Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the ketone carbonyl, forming a tertiary alcohol after an aqueous workup.
Condensation Reactions: The ketone can potentially undergo condensation reactions, such as the aldol (B89426) condensation or related transformations, with suitable enolates or other nucleophiles.
Chemical Reactivity of the Benzoxazole (B165842) Ring System
The benzoxazole ring is a stable aromatic system. The reactivity of the benzene (B151609) portion of the molecule is influenced by the fused oxazole (B20620) ring.
Electrophilic Aromatic Substitution on the Benzene Moiety, considering 7-substitution effects
The benzoxazole ring system can undergo electrophilic aromatic substitution on the benzene ring. libretexts.org The position of substitution is directed by the existing substituents. The fused oxazole ring, being electron-rich, generally acts as an activating group and an ortho-, para-director. However, in 2-(Benzo[d]oxazol-7-yl)-2-oxoacetic acid, the alpha-keto acid substituent at the 7-position will also influence the regioselectivity of the substitution.
| Reaction | Reagent | Expected Major Product(s) |
| Nitration | HNO3/H2SO4 | 4-Nitro- and/or 6-Nitro-2-(benzo[d]oxazol-7-yl)-2-oxoacetic acid |
| Halogenation | Br2/FeBr3 or Cl2/AlCl3 | 4-Bromo- and/or 6-Bromo-2-(benzo[d]oxazol-7-yl)-2-oxoacetic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl3 | 4-Acyl- and/or 6-Acyl-2-(benzo[d]oxazol-7-yl)-2-oxoacetic acid |
| Friedel-Crafts Alkylation | RCl/AlCl3 | 4-Alkyl- and/or 6-Alkyl-2-(benzo[d]oxazol-7-yl)-2-oxoacetic acid |
Nucleophilic Attack on the Oxazole Ring and its Implications
The benzoxazole ring system, particularly the C2 position, is susceptible to nucleophilic attack. This reactivity is a cornerstone of benzoxazole chemistry, allowing for the synthesis of a diverse array of derivatives. nih.govscispace.com The carbon atom at the 2-position is electron-deficient due to its position between two electronegative heteroatoms (nitrogen and oxygen), making it an electrophilic center.
In the case of 2-(Benzo[d]oxazol-7-yl)-2-oxoacetic acid, the 2-oxoacetic acid group significantly influences the electrophilicity of the C2 carbon. The presence of two carbonyl groups in the 2-oxoacetic acid moiety acts as a strong electron-withdrawing group, further increasing the partial positive charge on the C2 carbon and enhancing its susceptibility to attack by nucleophiles.
Common nucleophiles that react with 2-substituted benzoxazoles include amines, thiols, and alkoxides. scispace.com For instance, the reaction of 2-trichloromethylbenzoxazoles with various nucleophiles has been explored, demonstrating the feasibility of substitution at the 2-position. scispace.com A similar reactivity pattern can be anticipated for 2-(Benzo[d]oxazol-7-yl)-2-oxoacetic acid. The attack of a nucleophile would likely proceed via an addition-elimination mechanism, leading to the displacement of the 2-oxoacetic acid group or, more likely, reaction at one of the carbonyl carbons of the side chain.
One study detailed an unprecedented dimerization of benzo[d]oxazol-2-yl(aryl)methanimines that involves the opening of one benzoxazole ring followed by an intermolecular nucleophilic attack of a nitrogen atom onto a carbon of another methanimine, ultimately forming an imidazole (B134444) ring. mdpi.comresearchgate.net This highlights the complex pathways that can be initiated by nucleophilic interactions with the benzoxazole core and its substituents.
Table 1: Predicted Reactivity of Benzoxazole C2 Carbon with Nucleophiles
| Nucleophile | Potential Product Type | Implication |
|---|---|---|
| Primary/Secondary Amines | 2-Amino-benzoxazole derivatives | Formation of new C-N bonds, functionalization |
| Thiols | 2-Thio-benzoxazole derivatives | Formation of new C-S bonds, introduction of sulfur |
| Alcohols/Alkoxides | 2-Alkoxy-benzoxazole derivatives | Formation of new C-O bonds, ether synthesis |
This table is based on the general reactivity of 2-substituted benzoxazoles and represents predicted outcomes for 2-(Benzo[d]oxazol-7-yl)-2-oxoacetic acid.
Ring-Opening and Degradation Pathways of the Benzoxazole Core
The benzoxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, which constitutes a significant degradation pathway. This process is typically initiated by the attack of a nucleophile, often water (hydrolysis) or amines, at the electrophilic C2 position. rsc.org
The process generally involves the initial nucleophilic attack at the C2 carbon, leading to the cleavage of the C-O bond within the oxazole ring. This results in the formation of a 2-aminophenol (B121084) derivative where the original C2 substituent is attached to the nitrogen atom as an amide. For example, a facile method for the synthesis of 2-aminobenzoxazoles has been developed that merges the ring-opening of benzoxazoles with secondary amines followed by an iron-catalyzed oxidative cyclization. rsc.org Similarly, CuFe2O4 superparamagnetic nanoparticles have been used as a catalyst for the selective ring-opening of benzoxazoles with iodoarenes to produce triphenylamines. researchgate.net
The stability of the benzoxazole ring and its susceptibility to ring-opening can be influenced by the substituents on the molecule. The strong electron-withdrawing nature of the 2-oxoacetic acid group in the target compound would likely make the C2 carbon more electrophilic and could potentially facilitate ring-opening reactions, especially in the presence of strong nucleophiles or under harsh pH conditions.
Reactivity of the 7-Substituent and its Influence on Overall Molecular Reactivity and Stability
The 2-oxoacetic acid group itself is a substituent, but this section refers to any other group that might be present at the 7-position. Assuming the base molecule is as named, the "7-substituent" would be a hydrogen. However, if other derivatives are considered, a substituent at the 7-position would modulate the electron density of the entire fused ring system.
Electron-donating groups (e.g., methyl, methoxy) at the 7-position would increase the electron density of the benzene ring. This could potentially make the benzoxazole system more susceptible to electrophilic aromatic substitution on the benzene ring, although the primary site of reactivity for benzoxazoles is often the heterocyclic portion. Increased electron density could slightly decrease the electrophilicity of the C2 carbon, potentially making nucleophilic attack and ring-opening less favorable compared to an unsubstituted analog. One study noted that the introduction of a methyl group at the 7-position of a benzoxazole derivative boosted its antibacterial activity, suggesting that substituents at this position can significantly alter molecular properties. nih.gov
Electron-withdrawing groups (e.g., nitro, chloro) at the 7-position would decrease the electron density of the aromatic system. This would make the C2 carbon even more electrophilic, thereby increasing its reactivity towards nucleophiles and potentially enhancing the rate of ring-opening reactions. Research on carbazole-thiazole conjugates, which are structurally related heterocyclic systems, has shown that substituents can significantly alter the electron density distribution (HOMO/LUMO orbitals), which in turn dictates chemical reactivity. mdpi.com
Table 2: Predicted Influence of 7-Substituents on Benzoxazole Reactivity
| 7-Substituent Type | Effect on Benzene Ring | Effect on Oxazole C2 Carbon | Predicted Impact on Stability |
|---|---|---|---|
| Electron-Donating (e.g., -CH₃, -OCH₃) | Increased electron density (activation) | Decreased electrophilicity | Increased stability towards nucleophilic ring-opening |
This table provides a generalized prediction based on electronic effects in aromatic systems.
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization
Spectroscopic analysis is fundamental to the structural elucidation of novel compounds. A multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provides complementary information to construct a complete picture of the molecular structure of 2-(Benzo[d]oxazol-7-yl)-2-oxoacetic acid.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for 2-(Benzo[d]oxazol-7-yl)-2-oxoacetic acid is not publicly available, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally similar compounds, such as 7-substituted benzoxazoles and derivatives of 2-oxoacetic acid. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzoxazole (B165842) ring system and the acidic proton of the carboxylic acid. The three aromatic protons on the benzene (B151609) ring are expected to appear as a multiplet system, likely in the range of δ 7.0-8.5 ppm. The chemical shifts will be influenced by the electron-withdrawing nature of the 2-oxoacetic acid substituent. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, due to its acidic nature and potential for hydrogen bonding.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid are expected to resonate at the most downfield positions, typically in the range of δ 160-190 ppm. The carbons of the benzoxazole ring will appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the nitrogen (C2) and the carbons of the fused benzene ring showing distinct chemical shifts. The chemical shifts of the benzoxazole carbons are influenced by the heteroatoms and the substituent at the 7-position. mdpi.commdpi.com
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the proton-proton and proton-carbon correlations, respectively. A COSY spectrum would reveal the coupling relationships between the aromatic protons, aiding in their specific assignment. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for identifying long-range correlations, for instance, between the protons of the benzoxazole ring and the carbonyl carbons of the 2-oxoacetic acid moiety, thus confirming the connectivity of the substituent to the heterocyclic core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Benzo[d]oxazol-7-yl)-2-oxoacetic acid Predicted values are based on analogous structures and general NMR principles.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H4 | 7.50 - 7.70 (d) | 110.0 - 115.0 |
| H5 | 7.30 - 7.50 (t) | 120.0 - 125.0 |
| H6 | 7.80 - 8.00 (d) | 125.0 - 130.0 |
| COOH | > 10.0 (br s) | 160.0 - 165.0 |
| C2 | - | 150.0 - 155.0 |
| C3a | - | 140.0 - 145.0 |
| C7 | - | 120.0 - 125.0 |
| C7a | - | 150.0 - 155.0 |
| C=O (ketone) | - | 180.0 - 185.0 |
HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-(Benzo[d]oxazol-7-yl)-2-oxoacetic acid (C₉H₅NO₄), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of small, stable molecules. Key expected fragmentation patterns include:
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is a common fragmentation for carboxylic acids.
Loss of CO: Subsequent loss of carbon monoxide (28 Da) from the keto group.
Cleavage of the oxazole (B20620) ring: Fragmentation of the heterocyclic ring can also occur, leading to characteristic fragment ions.
Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the presence of the key functional groups.
Table 2: Expected HRMS Data for 2-(Benzo[d]oxazol-7-yl)-2-oxoacetic acid
| Parameter | Expected Value |
| Molecular Formula | C₉H₅NO₄ |
| Exact Mass [M+H]⁺ | 192.0240 |
| Key Fragment Ions (m/z) | [M-CO₂]⁺, [M-CO₂-CO]⁺, fragments from benzoxazole ring cleavage |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 2-(Benzo[d]oxazol-7-yl)-2-oxoacetic acid, the IR spectrum is expected to show several key absorption bands:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretches.
C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ketone C=O stretch is expected at a slightly lower frequency, around 1680-1700 cm⁻¹, due to conjugation with the aromatic ring.
C=N and C=C Stretches: The benzoxazole ring will exhibit characteristic C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.
C-O Stretches: C-O stretching vibrations from the ether linkage in the oxazole ring and the carboxylic acid will be observed in the fingerprint region (1000-1300 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzoxazole ring system is a chromophore that is expected to exhibit strong UV absorption. The presence of the 2-oxoacetic acid substituent, which extends the conjugation, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoxazole. The UV-Vis spectrum would be expected to show absorption bands in the UVA range, potentially between 300 and 400 nm. uj.ac.zaresearchgate.netmdpi.com
Table 3: Expected IR and UV-Vis Spectroscopic Data for 2-(Benzo[d]oxazol-7-yl)-2-oxoacetic acid
| Spectroscopic Technique | Expected Absorption | Functional Group/Transition |
| IR | 2500-3300 cm⁻¹ (broad) | O-H (Carboxylic Acid) |
| IR | 1700-1725 cm⁻¹ | C=O (Carboxylic Acid) |
| IR | 1680-1700 cm⁻¹ | C=O (Ketone) |
| IR | 1500-1650 cm⁻¹ | C=N, C=C (Aromatic) |
| UV-Vis | 300-400 nm | π → π* transitions |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for 2-(Benzo[d]oxazol-7-yl)-2-oxoacetic acid has been reported in the public domain, analysis of crystal structures of related benzoxazole derivatives can provide insights into the likely solid-state conformation. mdpi.comnih.gov
A crystallographic study of this compound would be expected to reveal a planar benzoxazole ring system. The 2-oxoacetic acid substituent would likely be twisted out of the plane of the benzoxazole ring to minimize steric hindrance. In the solid state, it is highly probable that the molecules would form hydrogen-bonded dimers through their carboxylic acid groups, a common feature in the crystal packing of carboxylic acids. Further intermolecular interactions, such as π-π stacking between the aromatic rings, could also play a role in stabilizing the crystal lattice.
Future Research Directions and Potential Applications in Chemical Biology
Rational Design and Synthesis of Advanced Analogs with Tuned Reactivity or Selectivity
The rational design of advanced analogs of 2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid is a primary avenue for future research. This involves the strategic modification of the core structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. Medicinal chemistry strategies can be employed to create a focused structure-activity relationship (SAR) study around the scaffold. nih.gov
Key areas for modification include:
The Benzoxazole (B165842) Ring System: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the benzene (B151609) portion of the benzoxazole ring can significantly influence electronic properties, lipophilicity, and metabolic stability. This, in turn, can modulate binding affinity and selectivity for specific biological targets.
The 2-Oxoacetic Acid Moiety: The carboxylic acid group is a key interaction point, often forming salt bridges or hydrogen bonds with amino acid residues in a target protein's active site. Esterification or amidation of this group can create prodrugs with improved cell permeability or can be used to attach linkers for creating bioconjugates. The α-keto group also offers a handle for further chemical elaboration.
Synthetic strategies for creating these analogs would build upon established methods for benzoxazole synthesis, which often involve the condensation of 2-aminophenols with various reagents. nih.govresearchgate.net By systematically synthesizing and evaluating series of analogs, researchers can fine-tune the molecule's properties to achieve optimal performance for a specific biological application, such as developing highly selective enzyme inhibitors. nih.gov
| Modification Strategy | Potential Impact on Properties | Rationale/Example |
| Substitution on Benzene Ring | Modulate lipophilicity, electronic distribution, and metabolic stability. | Introduction of electron-withdrawing groups can alter pKa and binding interactions. |
| Esterification of Carboxylic Acid | Increase cell permeability (prodrug strategy). | Masks a polar group to facilitate passage across lipid membranes. |
| Amidation of Carboxylic Acid | Alter hydrogen bonding capacity; attach other functional moieties. | Can improve target engagement or be used to link to solubility-enhancing groups. nih.gov |
| Modification of α-Keto Group | Change reactivity and geometry. | Conversion to an oxime or hydrazone can introduce new interaction points. |
Exploration of Novel Biological Targets for Benzoxazole-Oxoacetic Acid Scaffolds in Target Discovery
The benzoxazole scaffold is known to interact with a diverse array of biological targets, making it a fertile ground for target discovery programs. researchgate.netresearchgate.net Derivatives have shown activity against enzymes like monoamine oxidases (MAO), various kinases (such as VEGFR-2), and cholinesterases, as well as targets implicated in cancer and neurodegenerative disorders. researchgate.netnih.govmdpi.comnih.gov
Given this promiscuity, a key future direction is to screen this compound and its analogs against broad panels of biological targets to uncover novel activities. The inherent structural features of the benzoxazole ring, being an isostere of natural purine (B94841) bases like adenine (B156593) and guanine, may allow it to interact with enzymes and receptors that bind these nucleotides. nih.govresearchgate.net This opens up possibilities for discovering inhibitors for ATP-binding proteins, such as kinases and DNA topoisomerases. researchgate.netnih.gov
| Target Class | Specific Examples | Relevance |
| Kinases | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) researchgate.netnih.gov | Cancer, Angiogenesis |
| Oxidoreductases | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase 1A1 (ALDH1A1) researchgate.netnih.gov | Neurodegenerative Disorders, Cancer Resistance |
| Hydrolases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) mdpi.comnih.gov | Alzheimer's Disease |
| Topoisomerases | Topoisomerase I and II researchgate.net | Cancer |
| Microbial Enzymes | Various bacterial and fungal targets nih.gov | Infectious Diseases |
Integration with High-Throughput Screening and Combinatorial Chemistry Approaches
High-throughput screening (HTS) represents a powerful methodology for rapidly evaluating large numbers of compounds against specific biological targets. nih.govmdpi.com The benzoxazole-oxoacetic acid scaffold is well-suited for integration into HTS campaigns.
Combinatorial libraries of derivatives can be synthesized by combining a set of substituted 2-aminophenols with a variety of reagents that install the oxoacetic acid side chain or its precursors. This parallel synthesis approach can quickly generate a large and diverse library of related compounds.
These libraries can then be subjected to HTS assays . For instance, a fluorescence-based assay could be used to screen for inhibitors of a particular enzyme, where inhibition leads to a measurable change in fluorescence. mdpi.com Similarly, computational or virtual high-throughput screening can be used to dock a digital library of benzoxazole derivatives into the crystal structure of a target protein, predicting which compounds are most likely to bind and prioritizing them for synthesis and in vitro testing. nih.gov This combined approach accelerates the discovery of "hit" compounds that can be further developed into potent and selective modulators of biological activity.
Development of Chemical Probes and Tools for Biological Research
Beyond therapeutic applications, benzoxazole-containing molecules have significant potential as chemical probes and tools for fundamental biological research. periodikos.com.br Many benzoxazole derivatives exhibit favorable photophysical properties, including intrinsic fluorescence. periodikos.com.br
This fluorescence can be exploited to create probes for imaging and sensing. For example, this compound could be modified to create a fluorescent probe that reports on the activity of a specific enzyme. If the compound is a substrate or inhibitor, its binding to the enzyme could lead to a change in its fluorescence emission, allowing for real-time monitoring of enzyme activity in a cellular context. periodikos.com.br Benzoxazole derivatives have already been investigated as fluorescent probes for DNA, where their fluorescence is enhanced upon binding to the nucleic acid. periodikos.com.br This highlights the potential for developing probes that can visualize specific biological molecules or events within living cells.
Conceptual Role in Scaffold Hopping and Lead Optimization for Novel Chemical Entities
In modern drug discovery, scaffold hopping is a widely used strategy to identify novel chemical series with improved properties by replacing a central molecular core with a structurally different but functionally similar one (a bioisostere). nih.gov The benzoxazole ring is an excellent candidate for scaffold hopping exercises due to its rigid, planar structure and its ability to mimic other heterocyclic systems found in known drugs. nih.govresearchgate.net
Once a benzoxazole-containing compound is identified as a "hit" or "lead," the scaffold provides a robust platform for lead optimization . nih.gov This process involves iterative cycles of chemical synthesis and biological testing to refine the structure, enhancing potency against the desired target while minimizing off-target effects and improving drug-like properties (absorption, distribution, metabolism, and excretion - ADME). The chemical tractability of the benzoxazole core makes it an ideal starting point for such optimization campaigns. nih.govdundee.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
